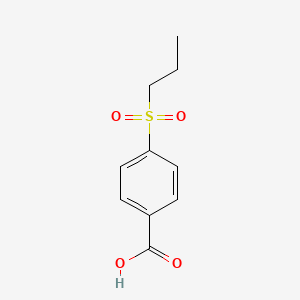

4-(propane-1-sulfonyl)benzoic acid

描述

Overview of Benzoic Acid Derivatives in Synthetic Chemistry

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis. wikipedia.org The presence of the carboxylic acid group on the aromatic ring allows for a wide range of chemical transformations. wikipedia.org These compounds can undergo reactions at both the carboxyl group and the aromatic ring. wikipedia.org For instance, the carboxyl group can be converted into esters, amides, and acid chlorides, providing access to a vast array of other functional groups.

The aromatic ring of benzoic acid derivatives can participate in electrophilic aromatic substitution reactions. wikipedia.org The nature and position of substituents on the ring influence the reactivity and regioselectivity of these reactions. wikipedia.org This versatility makes benzoic acid derivatives crucial starting materials for the synthesis of pharmaceuticals, agrochemicals, and materials with unique properties. ontosight.ai The production of many benzoic acid derivatives often begins with the oxidation of alkylbenzenes. savemyexams.com

Significance of Sulfone Moieties in Molecular Design

The sulfone group, a sulfur atom double-bonded to two oxygen atoms, is a critical functional group in the design of new molecules, particularly in medicinal chemistry. tandfonline.comnih.gov Its inclusion in a molecule can significantly influence its physical and chemical properties. researchgate.net The sulfone moiety is a strong hydrogen bond acceptor, which can enhance the binding of a molecule to its biological target. researchgate.netiomcworld.com

Research Context of 4-(propane-1-sulfonyl)benzoic acid within Aromatic Sulfonyl Carboxylic Acids

Aromatic sulfonyl carboxylic acids, such as this compound, are a specific class of compounds that have garnered attention for their utility as synthetic intermediates. The development of these compounds grew from broader research into alkylsulfonyl benzoic acid derivatives.

The synthesis of this compound can be achieved through methods like the reaction of 4-bromobenzoic acid with propanethiol followed by oxidation. ontosight.ai Another approach involves the sulfonation of benzoic acid derivatives. This particular compound, with the CAS number 99186-88-6, is characterized by a propylsulfonyl group at the para-position of the benzoic acid ring. ontosight.ai This substitution pattern gives the molecule a combination of hydrophilic and hydrophobic characteristics, influencing its reactivity and solubility. ontosight.ai Research into compounds like this compound is often driven by their potential applications in the synthesis of more complex molecules for pharmaceuticals and materials science. ontosight.ai

Chemical and Physical Properties of this compound

The fundamental properties of this compound are detailed in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₄S |

| Molecular Weight | 228.27 g/mol sigmaaldrich.cn |

| Melting Point | 193-198 °C sigmaaldrich.com |

| IUPAC Name | 4-(propylsulfonyl)benzoic acid sigmaaldrich.com |

| CAS Number | 99186-88-6 |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-propylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-2-7-15(13,14)9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQVAQOZIVPLQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50243980 | |

| Record name | Benzoic acid, 4-(propylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50243980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99186-88-6 | |

| Record name | Benzoic acid, 4-(propylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099186886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(propylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50243980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 4 Propane 1 Sulfonyl Benzoic Acid

Elucidation of Reaction Pathways and Intermediatesresearchgate.net

The primary synthetic routes to 4-(propane-1-sulfonyl)benzoic acid and related alkylsulfonyl benzoic acids generally fall into two main categories: the sulfonylation of a benzoic acid derivative or the oxidation of a pre-installed sulfur-containing group. The elucidation of the precise reaction pathways and the identification of key intermediates are crucial for optimizing reaction conditions and maximizing yields.

One common pathway is the Friedel-Crafts-type sulfonylation of benzoic acid or its derivatives with propane-1-sulfonyl chloride. This reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) activates the propane-1-sulfonyl chloride, generating a highly electrophilic sulfonylium cation (CH₃CH₂CH₂SO₂⁺) or a polarized complex.

Electrophilic Attack: The electron-rich benzene (B151609) ring of the benzoic acid derivative attacks the sulfonylium cation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon atom bearing the new sulfonyl group, restoring the aromaticity of the ring and yielding the final product. masterorganicchemistry.com

An alternative pathway involves the oxidation of a corresponding thioether . An early approach to similar compounds involved the alkylation of a substituted thiophenol followed by oxidation. For this compound, this would involve a starting material like 4-(propylsulfanyl)benzoic acid. The oxidation is typically carried out using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂). The reaction proceeds through intermediate oxidation states, namely the sulfoxide (B87167), 4-(propane-1-sulfinyl)benzoic acid, before reaching the final sulfone.

Key Intermediates in Synthesis:

Acylium-like ions/complexes: In the Friedel-Crafts pathway, the polarized complex between propane-1-sulfonyl chloride and the Lewis acid is a critical intermediate.

Arenium ion (Sigma Complex): This resonance-stabilized carbocation is the hallmark intermediate of electrophilic aromatic substitution.

Sulfoxide: In the oxidation pathway, the sulfoxide is a stable, isolable intermediate formed from the oxidation of the corresponding sulfide.

Transition State Analysis in Key Synthetic Steps

The transition state (TS) is the highest energy point along the reaction coordinate and its structure is fundamental to understanding reaction kinetics and selectivity. For the synthesis of this compound via the Friedel-Crafts pathway, the most critical transition state is that of the electrophilic attack on the aromatic ring. masterorganicchemistry.com

In this step, the transition state involves the partial formation of a new carbon-sulfur bond and the partial breaking of the π-bond in the aromatic ring. The geometry of this transition state resembles the high-energy sigma complex. According to Hammond's postulate, for an endergonic step like the formation of the arenium ion, the transition state will be structurally similar to the product of that step (the arenium ion itself). The stability of this transition state is influenced by the electronic nature of substituents on the benzene ring.

For reactions involving the sulfonyl group itself, such as nucleophilic substitution, the transition state can vary. For instance, studies on the chloride-exchange reaction in arenesulfonyl chlorides suggest the reaction proceeds via a single transition state consistent with an Sₙ2 mechanism. researchgate.net This implies a trigonal bipyramidal transition state at the sulfur atom.

Kinetic Studies of Reaction Rates and Rate-Determining Steps

Rate = k[Aromatic Substrate][Electrophile-Lewis Acid Complex]

The reaction rate is highly sensitive to the substituents on the aromatic ring. Electron-donating groups increase the nucleophilicity of the ring and stabilize the positive charge in the transition state, thus accelerating the reaction. Conversely, the carboxylic acid group of benzoic acid is strongly deactivating, which would make the sulfonylation of benzoic acid itself a slow process, often requiring harsh conditions.

Kinetic investigations into related reactions, such as the hydrolysis of substituted benzylbenzoic acids, have been used to confirm that cyclization reactions proceed through rate-limiting acylium ion formation. open.ac.uk Similar principles would apply to the formation of the sulfonylium electrophile.

Computational Mechanistic Studiesmasterorganicchemistry.com

In the absence of extensive experimental mechanistic data for a specific compound, computational chemistry offers powerful tools to predict and analyze reaction mechanisms.

Density Functional Theory (DFT) for Reaction Profiles

Density Functional Theory (DFT) has become an indispensable tool for mapping out the energy profiles of chemical reactions. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a complete picture of the reaction pathway can be generated.

For the synthesis of this compound, DFT could be used to:

Model the structure of the transition state for the sulfonylation step. researchgate.net

Determine the activation energy barrier for the reaction, providing insight into the reaction rate.

Analyze the electronic properties of the intermediates, such as the charge distribution in the arenium ion.

Compare the energies of different possible reaction pathways to predict the most likely mechanism.

For example, DFT studies on the amino-sulfonylation of alkenes have been used to analyze the electronic properties of generated radicals and understand the high regioselectivity of the reaction. nih.gov Similar DFT investigations into Friedel-Crafts reactions have helped to understand solvent-dependent selectivity by computing the free energy profiles (ΔG) of different pathways. acs.org

| Functional | Description | Typical Application | Relative Computational Cost |

|---|---|---|---|

| B3LYP | Hybrid functional combining Hartree-Fock exchange with DFT exchange-correlation. Widely used and well-benchmarked. | Geometries, reaction energies, activation barriers. imist.madominican.edu | Medium |

| M06-2X | High-nonlocality functional with a large amount of Hartree-Fock exchange. Good for non-covalent interactions and thermochemistry. | Main-group thermochemistry, kinetics, non-covalent interactions. | Medium-High |

| APFD | A functional that includes dispersion treatment, making it suitable for systems where van der Waals forces are important. researchgate.net | Reaction profiles, especially with dispersion effects. researchgate.net | Medium-High |

| PBE | Generalized Gradient Approximation (GGA) functional. Often used in solid-state physics and for initial geometry optimizations. | Solid-state calculations, preliminary optimizations. | Low |

Ab Initio Calculations of Activation Energies

Ab initio (from first principles) calculations are another class of computational methods that rely solely on the principles of quantum mechanics without empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) can provide highly accurate energies, though at a greater computational cost than DFT. loni.org

These methods are particularly valuable for calculating activation energies (Ea) with high precision. While a full ab initio calculation of the reaction profile for a molecule the size of this compound would be computationally demanding, it could be applied to model key steps, such as the formation and reaction of the sulfonylium ion. High-level methods like CBS-QB3 have been shown to predict standard enthalpies of formation and activation energies for radical reactions with high accuracy, often within a few kJ/mol of experimental values. ugent.be However, the accuracy of any computational method is highly dependent on the level of theory and the basis set used. imist.maloni.org

| Method | Average Error (kcal/mol) | Formal Scaling |

|---|---|---|

| HF (Hartree-Fock) | 60 | N⁴ |

| MP2 | 5 | N⁵ |

| CCSD(T) | 1 | N⁷ |

| DFT (B3LYP) | 3 | N⁴ |

Data adapted from reference loni.org. This table illustrates the trade-off between accuracy and computational cost (scaling with the number of basis functions, N).

Computational and Theoretical Investigations of 4 Propane 1 Sulfonyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical reactivity of 4-(propane-1-sulfonyl)benzoic acid. Methodologies such as Density Functional Theory (DFT) are employed to model the molecule's behavior at the atomic level, offering a detailed picture of its electronic landscape.

Electronic Density Distribution Analysis

The electronic density distribution of this compound, which can be mapped using techniques like the Electron Localization Function (ELF), reveals the probable locations of electrons within the molecule. In this compound, a high electron density is anticipated around the oxygen atoms of the sulfonyl and carboxylic acid groups due to their high electronegativity. The benzene (B151609) ring is expected to exhibit a delocalized π-electron system, a characteristic feature of aromatic compounds.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals determine how the molecule interacts with other chemical species.

For this compound, the HOMO is likely to be localized on the benzene ring and the carboxylic acid group, which are the more electron-rich parts of the molecule and thus the primary sites for electrophilic attack. Conversely, the LUMO is expected to be centered on the electron-deficient sulfonyl group and the carboxylic acid's carbonyl carbon, indicating these as the probable sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Computational studies on analogous aromatic compounds provide a basis for estimating these values.

| Parameter | Predicted Value/Region | Significance |

|---|---|---|

| HOMO Energy | -7.0 to -8.0 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 to -2.5 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.5 to 6.5 eV | Relates to chemical reactivity and kinetic stability. |

| HOMO Localization | Benzene ring, Carboxylic acid group | Likely sites for electrophilic attack. |

| LUMO Localization | Sulfonyl group, Carbonyl carbon | Likely sites for nucleophilic attack. |

Electrostatic Potential Surface (EPS) Analysis

An Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution on the surface of a molecule. It helps in identifying the electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions.

For this compound, the EPS map would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the sulfonyl and carboxyl groups, indicating these are regions with a high electron density and are prone to attracting positive charges or electrophiles. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atom of the carboxylic acid and potentially on the hydrogens of the propane (B168953) chain, signifying electron-deficient areas that can interact with nucleophiles. The benzene ring would display a more neutral potential, with some polarization due to the attached functional groups. These maps are invaluable for predicting hydrogen bonding capabilities and other non-covalent interactions. researchgate.net

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not rigid. The molecule can adopt various conformations due to the rotation around its single bonds. Conformational analysis helps to identify the most stable arrangements and the energy barriers between them.

Rotational Barriers of the Propane-1-sulfonyl Moiety

The propane-1-sulfonyl group can rotate around the C-S bond connecting it to the benzene ring and also has internal rotational freedom within the propyl chain. The rotation around the C(aryl)-S bond is of particular interest as it determines the orientation of the sulfonyl group relative to the aromatic ring.

The energy barrier for this rotation is influenced by steric hindrance between the oxygen atoms of the sulfonyl group and the ortho-hydrogens of the benzene ring. Additionally, electronic effects, such as conjugation between the sulfonyl group and the π-system of the ring, can play a role. Computational studies on similar sulfonamides have shown that certain conformations are more stable than others. For instance, in benzenesulfonamide (B165840), the amino group tends to lie perpendicular to the benzene plane. mdpi.com A similar perpendicular or gauche orientation might be favored for the propane-1-sulfonyl group to minimize steric clash.

The internal rotation within the propane chain also has associated energy barriers. The staggered conformations are generally of lower energy than the eclipsed conformations. The rotational barrier in propane itself is approximately 3.4 kcal/mol. masterorganicchemistry.com The presence of the bulky sulfonylbenzoic acid group would likely influence these barriers.

| Rotational Bond | Estimated Barrier (kcal/mol) | Contributing Factors |

|---|---|---|

| C(aryl) - S | 2 - 5 | Steric hindrance (O atoms vs. ortho-H), Electronic effects |

| S - C(propyl) | 3 - 4 | Torsional strain (eclipsing interactions) |

| C(propyl) - C(propyl) | ~3.4 | Torsional strain (eclipsing interactions) |

Torsional Strain Analysis

The key dihedral angles to consider are:

C(ortho)-C(para)-S-C(propyl): This angle describes the rotation of the entire propane-1-sulfonyl group relative to the benzene ring.

C(para)-S-C(propyl)-C(propyl): This angle defines the conformation around the S-C bond.

S-C(propyl)-C(propyl)-C(methyl): This angle describes the conformation of the terminal part of the propyl chain.

A full torsional strain analysis would involve calculating the energy of the molecule as these dihedral angles are systematically varied. This would generate a potential energy surface, revealing the low-energy (stable) conformations and the high-energy (transition state) conformations. The most stable conformer would likely adopt staggered arrangements along the C-S and C-C bonds to minimize torsional strain. However, intermolecular forces in a crystal lattice or interactions with a solvent could lead to the adoption of higher-energy conformations.

Spectroscopic Parameter Prediction and Validation

Computational methods are instrumental in predicting the spectroscopic characteristics of this compound, providing a theoretical framework to complement and interpret experimental data.

Theoretical Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational chemistry, often employing the Gauge-Independent Atomic Orbital (GIAO) method within a Density Functional Theory (DFT) framework. nih.gov While specific published data for this compound is scarce, the methodology is well-established through studies on analogous compounds like 4-butyl benzoic acid. nih.gov

The process involves optimizing the molecule's geometry using a DFT method, such as B3LYP with a 6-311++G(d,p) basis set, followed by a GIAO calculation to determine the magnetic shielding tensors. nih.gov These theoretical values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). A good congruence between calculated and experimental shifts validates the computational model and aids in the precise assignment of NMR signals. mdpi.commdpi.com For complex organic molecules, scaling factors may be applied to the calculated data to improve accuracy. mdpi.com

Table 1: Representative Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound Note: Predicted values are hypothetical, based on methodologies applied to analogous compounds. Experimental values are typical ranges.

| Atom/Group | Predicted δ (ppm) (GIAO/DFT) | Expected Experimental δ (ppm) | Comments |

| ¹H NMR | |||

| Carboxylic Acid (-COOH) | 12.0 - 13.5 | 12.0 - 13.0 | Deshielded proton, singlet, position sensitive to solvent and concentration. |

| Aromatic (ortho to -COOH) | 8.1 - 8.3 | 8.0 - 8.2 | Doublet, deshielded by the adjacent carboxyl group. |

| Aromatic (ortho to -SO₂R) | 7.9 - 8.1 | 7.8 - 8.0 | Doublet, deshielded by the electron-withdrawing sulfonyl group. |

| Sulfonyl Methylene (B1212753) (-SO₂-CH₂) | 3.2 - 3.5 | 3.1 - 3.4 | Triplet, deshielded by the sulfonyl group. |

| Propyl Methylene (-CH₂-) | 1.7 - 2.0 | 1.6 - 1.9 | Sextet, influenced by adjacent methylene groups. |

| Propyl Methyl (-CH₃) | 0.9 - 1.2 | 0.8 - 1.1 | Triplet, typical for a terminal methyl group. |

| ¹³C NMR | |||

| Carbonyl (-COOH) | 165 - 170 | 166 - 172 | Deshielded due to electronegative oxygen atoms. |

| Aromatic (C-COOH) | 133 - 136 | 132 - 135 | Quaternary carbon. |

| Aromatic (C-SO₂R) | 145 - 148 | 144 - 147 | Quaternary carbon, deshielded by the sulfonyl group. |

| Aromatic (CH, ortho to -COOH) | 130 - 133 | 129 - 132 | |

| Aromatic (CH, ortho to -SO₂R) | 127 - 130 | 126 - 129 | |

| Sulfonyl Methylene (-SO₂-CH₂) | 55 - 58 | 54 - 57 | |

| Propyl Methylene (-CH₂-) | 16 - 19 | 15 - 18 | |

| Propyl Methyl (-CH₃) | 12 - 15 | 11 - 14 |

Computational Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational analysis via DFT provides a powerful tool for interpreting and assigning infrared (IR) and Raman spectra. For substituted benzoic acids, calculations are often performed on both the monomeric and dimeric forms, as carboxylic acids readily form hydrogen-bonded dimers in the solid state, which significantly impacts vibrational frequencies. nih.govresearchgate.net

Using a method like B3LYP/6-311++G(d,p), the harmonic vibrational frequencies and their corresponding IR and Raman intensities are calculated. researchgate.netscirp.org The computed frequencies are typically scaled by an empirical factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors in the theoretical model. scirp.org These calculations allow for the precise assignment of complex spectral bands to specific molecular motions, such as the characteristic stretches of the C=O, O-H, and S=O bonds.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Note: Frequencies are based on DFT calculations for analogous structures.

| Vibrational Mode | Description | Predicted Scaled Frequency (cm⁻¹) | Expected Intensity (IR/Raman) |

| ν(O-H) | O-H stretch (in dimer) | 2900 - 3100 | Broad, Strong / Weak |

| ν(C=O) | Carbonyl C=O stretch (in dimer) | 1680 - 1710 | Very Strong / Medium |

| νas(S=O) | Asymmetric SO₂ stretch | 1300 - 1350 | Strong / Medium-Strong |

| νs(S=O) | Symmetric SO₂ stretch | 1150 - 1180 | Strong / Strong |

| ν(C-S) | C-S stretch | 700 - 780 | Medium / Medium |

| δ(O-H) | O-H in-plane bend | 1380 - 1420 | Medium / Weak |

| γ(O-H) | O-H out-of-plane bend (in dimer) | 900 - 960 | Broad, Medium / Weak |

Molecular Modeling and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. For this compound, these studies focus on elucidating the structural basis of intermolecular interactions that could be leveraged in the design of more complex molecules. nih.gov

In a typical docking simulation, the compound would be placed into the binding site of a target protein of interest (e.g., a kinase or protease). nih.gov The algorithm then samples various conformations and orientations of the ligand, scoring them based on a force field that estimates the binding affinity. The results highlight key structural interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts. nih.gov For this compound, the carboxylate group is a prime candidate for forming strong hydrogen bonds or salt bridges with basic amino acid residues like lysine (B10760008) or arginine. The sulfonyl group's oxygen atoms can act as hydrogen bond acceptors, while the phenyl ring and propyl chain can engage in hydrophobic or van der Waals interactions within a nonpolar pocket of the binding site. This information is critical for structure-based design, allowing for modifications to the molecule to enhance its fit and interaction profile with a target, independent of the ultimate biological outcome.

Table 3: Potential Structural Interactions of this compound in a Hypothetical Protein Binding Site

| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |

| Carboxylic Acid (-COOH) | Hydrogen Bond Donor/Acceptor, Ionic Interaction | Lysine (Lys), Arginine (Arg), Serine (Ser), Histidine (His) |

| Sulfonyl Group (-SO₂-) | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln) |

| Phenyl Ring | π-π Stacking, Hydrophobic Interaction | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Leucine (Leu) |

| Propyl Chain (-C₃H₇) | Hydrophobic Interaction, van der Waals | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) |

Solvent Effects Modeling on Molecular Properties

The properties of a molecule can be significantly influenced by its solvent environment. Computational modeling of solvent effects is crucial for predicting this behavior. These models are generally categorized as implicit or explicit.

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is an efficient way to account for bulk solvent effects. mdpi.com Explicit models involve including individual solvent molecules in the calculation, providing a more detailed, atomistic picture of solute-solvent interactions, which is particularly important for specific interactions like hydrogen bonding. rsc.org

For this compound, these models can predict how a solvent will affect its conformational equilibrium, electronic structure, and spectroscopic properties. For example, polar protic solvents (like water or methanol) would be expected to stabilize the dissociated, carboxylate form of the acid through hydrogen bonding. This stabilization would be reflected in calculated properties, such as a blue shift (to higher energy) in the n→π* electronic transition of the carbonyl group in the UV-Vis spectrum. rsc.org Modeling can also predict shifts in NMR and IR spectra due to solvent-solute interactions, providing a deeper understanding of the compound's behavior in different chemical environments.

Table 4: Summary of Predicted Solvent Effects on the Molecular Properties of this compound

| Solvent Property | Modeling Approach | Predicted Effect on Molecular Properties |

| High Polarity (e.g., Water, DMSO) | PCM, Explicit Solvent MD | Increased solubility; stabilization of the charged carboxylate anion; potential for shifts in UV-Vis and NMR spectra compared to nonpolar solvents. |

| Protic Nature (e.g., Water, Methanol) | Explicit Solvent Models | Strong hydrogen bonding with the carboxyl and sulfonyl groups; stabilization of the ground state, leading to shifts in electronic absorption spectra. |

| Aprotic Nature (e.g., DMSO, Acetonitrile) | PCM, Explicit Solvent Models | Dipole-dipole interactions dominate; less specific hydrogen bonding compared to protic solvents. |

| Low Polarity (e.g., Dioxane, Toluene) | PCM | Favors the neutral, undissociated acid form; aggregation into hydrogen-bonded dimers is more likely. |

Advanced Spectroscopic Characterization of 4 Propane 1 Sulfonyl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy.nist.govsdsu.edunih.govresearchgate.net

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4-(propane-1-sulfonyl)benzoic acid. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Complete Assignment

A complete and unambiguous assignment of the ¹H and ¹³C NMR signals of this compound is best achieved through a combination of one-dimensional and two-dimensional NMR experiments. sdsu.edunih.govyoutube.com

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the propyl chain protons. The aromatic protons on the benzene (B151609) ring will appear as two doublets in the downfield region (typically δ 7.5-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons of the propyl group will exhibit more complex splitting patterns. The α-methylene protons (adjacent to the sulfonyl group) will be the most deshielded of the propyl chain, appearing as a triplet. The β-methylene protons will appear as a sextet, and the terminal methyl protons will be the most upfield, appearing as a triplet. The acidic proton of the carboxylic acid group will likely appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm), the exact position of which can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy : The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the aromatic region (δ 120-150 ppm), with the carbon attached to the sulfonyl group and the carbon of the carboxylic acid being the most deshielded among them. The carbons of the propyl chain will appear in the upfield region.

COSY (Correlation Spectroscopy) : This 2D experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the adjacent protons of the propyl chain (α-CH₂ with β-CH₂, and β-CH₂ with γ-CH₃). It would also confirm the coupling between the ortho and meta protons on the aromatic ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. nih.govcolumbia.edu It would be crucial for assigning the specific ¹³C signals to their corresponding protons in both the aromatic ring and the propyl chain.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments show correlations between protons and carbons that are two or three bonds away. nih.govyoutube.comcolumbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the two substituted aromatic carbons. For instance, the α-methylene protons of the propyl group would show a correlation to the aromatic carbon attached to the sulfonyl group.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Carboxylic Acid (-COOH) | >10 (broad s) | ~167 | Aromatic C1, Aromatic C2/C6 |

| Aromatic C1 | - | ~135 | Aromatic H2/H6 |

| Aromatic C2/C6 | ~8.2 (d) | ~128 | Aromatic C4, Carbonyl C |

| Aromatic C3/C5 | ~8.0 (d) | ~130 | Aromatic C1, Sulfonyl Cα |

| Aromatic C4 | - | ~145 | Aromatic H3/H5, Sulfonyl Cα |

| Sulfonyl-CH₂- (α) | ~3.3 (t) | ~55 | Aromatic C4, Sulfonyl Cβ |

| -CH₂- (β) | ~1.8 (sextet) | ~17 | Sulfonyl Cα, Sulfonyl Cγ |

| -CH₃ (γ) | ~1.0 (t) | ~13 | Sulfonyl Cβ |

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline state. For this compound, ssNMR could be used to:

Determine the number of crystallographically independent molecules in the unit cell.

Characterize the conformation of the propyl chain and the orientation of the sulfonyl and carboxylic acid groups in the solid state.

Probe the nature of intermolecular interactions, particularly hydrogen bonding, which would be evident from changes in chemical shifts compared to the solution state. rsc.org

Dynamic NMR for Conformational Exchange

Dynamic NMR (DNMR) techniques can be employed to study the rates of conformational exchange processes. youtube.comresearchgate.net In the case of this compound, DNMR could be used to investigate the rotational dynamics around the C-S and C-C bonds of the propyl chain. By monitoring the NMR spectra at different temperatures, it would be possible to determine the energy barriers for these conformational changes.

Advanced Infrared (IR) and Raman Spectroscopy Investigations.sdsu.edunih.govresearchgate.netyoutube.com

IR and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule.

Functional Group Vibrational Analysis

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its functional groups:

Carboxylic Acid Group :

O-H Stretch : A very broad and intense absorption band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, is characteristic of the hydrogen-bonded O-H stretching of a carboxylic acid dimer. docbrown.info

C=O Stretch : A strong, sharp absorption in the IR spectrum around 1700-1725 cm⁻¹ corresponds to the carbonyl stretch. The exact position can indicate the extent of hydrogen bonding. docbrown.info

C-O Stretch and O-H Bend : These vibrations appear in the fingerprint region (below 1500 cm⁻¹).

Sulfonyl Group :

Asymmetric and Symmetric SO₂ Stretches : The sulfonyl group gives rise to two strong characteristic absorption bands in the IR spectrum. The asymmetric stretch appears around 1300-1350 cm⁻¹, and the symmetric stretch is found at 1140-1160 cm⁻¹.

Aromatic Ring :

C-H Stretches : Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

C=C Stretches : Aromatic ring stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

Out-of-Plane Bending : The pattern of C-H out-of-plane bending vibrations in the 680-900 cm⁻¹ region can confirm the 1,4-disubstitution pattern of the benzene ring.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch (H-bonded) | 2500-3300 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong |

| Sulfonyl | SO₂ Asymmetric Stretch | 1300-1350 | Strong |

| Sulfonyl | SO₂ Symmetric Stretch | 1140-1160 | Strong |

| Aromatic | C=C Stretch | 1450-1600 | Medium-Weak |

| Aromatic | C-H Out-of-Plane Bend | 800-860 | Strong |

Hydrogen Bonding Network Characterization

In the solid state, this compound is expected to form strong intermolecular hydrogen bonds. The primary interaction will be the formation of a cyclic dimer through hydrogen bonding between the carboxylic acid groups of two molecules. This is a very common and stable arrangement for carboxylic acids. docbrown.info

Advanced IR and Raman techniques can provide detailed insights into this hydrogen bonding network:

Temperature-Dependent Spectroscopy : By recording spectra at different temperatures, changes in the hydrogen bonding strength and geometry can be observed. For instance, a shift in the O-H and C=O stretching frequencies to higher wavenumbers upon heating would indicate a weakening of the hydrogen bonds.

Low-Frequency Raman Spectroscopy : The low-frequency region of the Raman spectrum (below 200 cm⁻¹) contains information about intermolecular vibrations, such as those of the hydrogen bond itself. These modes are often referred to as "lattice vibrations." Observing these vibrations can provide direct evidence for the presence and nature of the hydrogen-bonded network. researchgate.net

The sulfonyl group, with its electronegative oxygen atoms, could also participate in weaker C-H···O hydrogen bonds with the aromatic or propyl protons of neighboring molecules, further stabilizing the crystal lattice. A detailed analysis of the crystal structure using X-ray diffraction would be needed to definitively map out this extended hydrogen bonding network.

High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a compound. For this compound, with a chemical formula of C₁₀H₁₂O₄S, HRMS provides a precise mass measurement of the molecular ion, which can be used to validate its molecular formula with a high degree of confidence. The theoretical monoisotopic mass of this compound is 228.0456 Da. HRMS instruments, such as Orbitrap or FT-ICR mass spectrometers, can measure this mass with an accuracy in the low parts-per-million (ppm) range, effectively distinguishing it from other potential compounds with the same nominal mass.

Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) experiments, often performed in conjunction with HRMS, provide insight into the structural connectivity of this compound by analyzing its fragmentation patterns. When subjected to collision-induced dissociation (CID), the molecular ion undergoes characteristic fragmentation that helps to confirm the presence of its key functional groups.

In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed. A primary and highly characteristic fragmentation for benzoic acid derivatives is the loss of a neutral carbon dioxide molecule (CO₂), a process that can sometimes be reversible in the gas phase. docbrown.info

In positive ion mode, the protonated molecule [M+H]⁺ would be the parent ion. The fragmentation pathways are influenced by the sites of protonation, primarily the carboxylic acid and sulfonyl groups. Key fragmentation pathways observed for related aryl sulfonyl and benzoic acid compounds include:

Loss of SO₂: A common fragmentation for aromatic sulfonamides and related compounds involves the neutral loss of sulfur dioxide (64 Da). nih.gov

Loss of Water: The protonated carboxylic acid can readily lose a molecule of water (18 Da). fu-berlin.de

Loss of Propene: Cleavage of the propyl group can occur, leading to the loss of propene (C₃H₆, 42 Da).

Cleavage of the C-S Bond: Scission of the bond between the benzene ring and the sulfur atom.

Decarbonylation: Following the initial loss of water, the resulting acylium ion can lose carbon monoxide (CO, 28 Da), a characteristic fragmentation of benzoic acid derivatives that leads to the phenyl cation. fu-berlin.de

A plausible fragmentation scheme based on these principles is outlined below.

Table 1: Plausible HRMS Fragmentation Data for this compound [M+H]⁺

| m/z (Calculated) | Proposed Fragment Formula | Proposed Neutral Loss | Inferred Structural Fragment |

| 229.0535 | [C₁₀H₁₃O₄S]⁺ | - | Protonated Molecular Ion |

| 211.0429 | [C₁₀H₁₁O₃S]⁺ | H₂O | Ion from water loss |

| 185.0272 | [C₇H₅O₄S]⁺ | C₃H₈ | Ion from propane (B168953) loss |

| 165.0167 | [C₇H₅O₂S]⁺ | H₂O, C₃H₆ | Ion from water and propene loss |

| 121.0293 | [C₇H₅O₂]⁺ | SO₂, C₃H₆ | Benzoyl cation |

| 105.0335 | [C₇H₅O]⁺ | SO₂, C₃H₈O | Phenylacylium ion |

| 77.0386 | [C₆H₅]⁺ | CO, SO₂, C₃H₈O | Phenyl cation |

This table presents a hypothetical fragmentation pattern based on established chemical principles.

Isotopic Abundance Pattern Analysis

The presence and natural abundance of isotopes provide a distinct signature in mass spectrometry that is crucial for confirming a compound's elemental formula. Sulfur, a key element in this compound, has a characteristic isotopic signature. The most abundant isotope of sulfur is ³²S, but it also has a heavier, stable isotope, ³⁴S, with a natural abundance of approximately 4.2%.

This means that in the mass spectrum, the molecular ion peak (M) corresponding to the molecule with all most abundant isotopes (e.g., ¹²C, ¹H, ¹⁶O, ³²S) will be accompanied by an M+2 peak that is approximately 4.2% of the intensity of the M peak, which is a clear indicator of the presence of a single sulfur atom. HRMS can resolve these isotopic peaks and the measured intensity ratio can be compared with the theoretical prediction to further validate the molecular formula.

Table 2: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₁₀H₁₂O₄S)

| Isotopologue | Nominal m/z | Precise Mass (Da) | Relative Abundance (%) |

| M (¹²C₁₀¹H₁₂¹⁶O₄³²S) | 228 | 228.0456 | 100.00 |

| M+1 | 229 | 229.0490 | 11.48 |

| M+2 | 230 | 230.0485 | 5.43 |

Calculated theoretical values.

X-ray Crystallography Studies for Solid-State Structure Elucidation

As of the latest literature review, a definitive single-crystal X-ray structure for this compound has not been reported in open-access crystallographic databases. crystallography.netugr.es Therefore, the following discussion is based on the analysis of closely related structures and established principles of crystal engineering for substituted benzoic acids and sulfonyl-containing compounds. A full analysis is contingent upon future successful crystallization and diffraction studies.

Crystal Packing and Intermolecular Interactions

The solid-state architecture of this compound is expected to be dominated by strong and directional intermolecular hydrogen bonds originating from the carboxylic acid group. It is highly probable that the molecules will form centrosymmetric dimers through robust O—H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. researchgate.netresearchgate.net This is a very common and stable supramolecular synthon observed in the crystal structures of the vast majority of carboxylic acids.

Torsion Angle and Bond Length/Angle Analysis

Without a determined crystal structure, precise experimental values for bond lengths, angles, and torsion angles cannot be provided. However, expected values can be inferred from analogous structures and computational modeling.

Bond Lengths and Angles: The bond lengths and angles are expected to fall within standard ranges for sp² and sp³ hybridized carbons, sulfonyl groups, and carboxylic acids. For instance, the S=O bonds of the sulfonyl group would be approximately 1.43 Å, and the C-S bond would be around 1.77 Å. The geometry around the sulfur atom is expected to be tetrahedral.

Torsion Angles: Key conformational features are described by torsion angles. The relative orientation of the functional groups to the benzene ring is critical for understanding the molecular conformation.

Aryl-Sulfonyl Torsion: The torsion angle defined by a C(aryl)-C(aryl)-S-C(propyl) sequence would describe the twist of the sulfonyl group relative to the plane of the benzene ring.

Aryl-Carboxyl Torsion: The O=C-C(aryl)-C(aryl) torsion angle would indicate the degree of planarity between the carboxylic acid group and the aromatic ring. In many benzoic acid structures, this angle is small, favoring conjugation, but can be influenced by crystal packing forces.

Propyl Chain Conformation: The conformation of the n-propyl chain would be defined by the C(aryl)-S-C-C and S-C-C-C torsion angles, which will likely adopt a staggered, low-energy conformation.

Detailed analysis of these parameters from a future crystal structure determination would provide definitive insights into the molecule's preferred solid-state conformation and the subtle effects of its intermolecular interactions.

Chemical Derivatization and Functionalization Strategies for Research Purposes

The structural scaffold of 4-(propane-1-sulfonyl)benzoic acid offers multiple sites for chemical modification, enabling the generation of diverse compound libraries for research applications. The primary points of functionalization include the carboxylic acid group, the sulfonyl moiety, and the aromatic ring. These modifications are instrumental in exploring structure-activity relationships and developing new chemical entities.

Structure Activity Relationship Sar Methodologies Applied to 4 Propane 1 Sulfonyl Benzoic Acid Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This approach is instrumental in predicting the activity of novel analogues and in elucidating the physicochemical properties that govern their biological effects.

The foundation of a robust QSAR model lies in the selection and calculation of molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties. For analogues of 4-(propane-1-sulfonyl)benzoic acid, a variety of descriptors are considered to capture the nuances of their chemical features.

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, which are crucial for interactions with biological targets. Examples include:

Atomic Charges: The distribution of electron density within the molecule.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These are related to the molecule's ability to donate or accept electrons, influencing its reactivity. chemijournal.com

Steric Descriptors: These parameters describe the size and shape of the molecule, which are critical for fitting into a receptor's binding site. Examples include:

Molecular Weight: The total mass of the molecule.

Molar Refractivity: A measure of the volume occupied by a molecule and its polarizability.

Topological Indices: These numerical values are derived from the graph representation of the molecule and encode information about its size, shape, and branching.

Topological Descriptors: These descriptors are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include:

Connectivity Indices: These reflect the degree of branching in the molecular structure.

Shape Indices (e.g., Kappa indices): These provide information about different aspects of molecular shape.

In studies of related benzoic acid derivatives, descriptors such as hydrophobicity, molar refractivity, and aromaticity have been shown to be important for inhibitory activity. nih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Benzoic Acid Analogues

| Descriptor Category | Specific Descriptor Example | Description |

| Electronic | HOMO Energy | Energy of the highest occupied molecular orbital, related to nucleophilicity. chemijournal.com |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to electrophilicity. chemijournal.com | |

| Dipole Moment | A measure of the overall polarity of the molecule. | |

| Steric | Molar Refractivity | A measure of the volume and polarizability of a molecule. nih.gov |

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | |

| Topological | Kier & Flexibility Index | A descriptor related to molecular shape and flexibility. |

| Balaban Index | A topological index that correlates well with steric properties. | |

| Hydrophobicity | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

This table is a representative example and not based on a specific study of this compound analogues due to the lack of available data.

Once the descriptors are calculated, statistical methods are used to build the QSAR model. The goal is to find a mathematical equation that best describes the relationship between the descriptors (independent variables) and the biological activity (dependent variable).

Multiple Linear Regression (MLR): This is one of the simplest and most common methods. It assumes a linear relationship between the descriptors and the biological activity. The resulting equation takes the form:

Biological Activity = c0 + c1D1 + c2D2 + ... + cn*Dn

Where c represents the regression coefficients and D represents the descriptors.

Principal Component Analysis (PCA): When a large number of descriptors are calculated, many may be correlated with each other. PCA is a data reduction technique that transforms the original set of correlated descriptors into a smaller set of uncorrelated variables called principal components, which can then be used in regression analysis.

Partial Least Squares (PLS): PLS is a powerful statistical method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. It is a generalization of multiple linear regression and is widely used in QSAR studies of complex biological systems.

In studies of benzenesulfonamide (B165840) derivatives, PLS has been effectively used to develop predictive 3D-QSAR models.

A critical step in QSAR modeling is to ensure that the developed model is robust and has good predictive power for new, untested compounds.

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the internal stability and robustness of the model. In LOO, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds. A high cross-validated correlation coefficient (q²) indicates a robust model.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. A high predictive correlation coefficient (R²pred) for the external set indicates good predictive power.

Applicability Domain (AD): Every QSAR model has an applicability domain, which defines the chemical space for which the model can make reliable predictions. It is crucial to define the AD to avoid making predictions for compounds that are structurally too different from the training set.

Ligand-Based SAR Studies

When the three-dimensional structure of the biological target is unknown, ligand-based SAR methods are employed. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities.

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore modeling aims to identify the key chemical features responsible for a compound's biological activity.

For analogues of this compound, a pharmacophore model would typically include features such as:

Hydrogen bond donors and acceptors (from the carboxylic acid and sulfonyl groups)

Aromatic rings

Hydrophobic features (from the propyl chain)

By comparing the pharmacophores of active and inactive compounds, researchers can identify the essential features for activity. This information can then be used to design new molecules with improved properties or to search databases for existing compounds that match the pharmacophore model. In studies of other sulfonamide inhibitors, pharmacophore models have successfully identified key interaction points. nih.gov

Table 2: Potential Pharmacophoric Features in this compound Analogues

| Pharmacophoric Feature | Potential Origin in the Molecule | Role in Biological Interaction |

| Hydrogen Bond Donor | Carboxylic acid (-COOH) | Forms hydrogen bonds with acceptor groups on the target protein. |

| Hydrogen Bond Acceptor | Sulfonyl group (-SO2-), Carboxylic acid (-COOH) | Forms hydrogen bonds with donor groups on the target protein. |

| Aromatic Ring | Benzene (B151609) ring | Participates in π-π stacking or hydrophobic interactions. |

| Hydrophobic Group | Propyl chain (-CH2CH2CH3) | Interacts with hydrophobic pockets in the binding site. |

This table is a representative example and not based on a specific study of this compound analogues due to the lack of available data.

A crucial step in many ligand-based SAR studies, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), is the alignment of the molecules in the dataset. The underlying assumption is that the compounds bind to the same receptor in a similar orientation.

The molecules are superimposed based on common structural features or by using automated alignment algorithms. Once aligned, their 3D shapes and electrostatic potentials can be compared. This comparison helps to identify regions where steric bulk or specific electronic properties are favorable or unfavorable for activity. For instance, in CoMFA, the steric and electrostatic fields around the aligned molecules are calculated and correlated with their biological activities. This provides a 3D map that highlights regions where modifications to the molecular structure are likely to enhance or diminish activity.

Fragment-Based Approaches to SAR Elucidation

Fragment-based drug discovery (FBDD) has become a cornerstone in identifying novel lead compounds. researchgate.net This method begins by screening libraries of small, low-molecular-weight molecules, or "fragments," to identify those that bind weakly but efficiently to a biological target. frontiersin.orgcresset-group.com These initial hits then serve as starting points for building more potent and selective drug candidates. nih.gov

In the context of this compound analogues, FBDD would begin by identifying the core structural motifs responsible for binding interactions. For this class of compounds, key fragments would likely include the benzoic acid core and the sulfonyl group.

Benzoic Acid Moiety: The carboxylic acid group is a critical feature, often acting as a key hydrogen bond donor and acceptor, or as a charged group that can interact with positively charged residues in a protein's binding pocket. Its position on the benzene ring relative to other substituents is paramount for orienting the molecule correctly within the target.

Sulfonyl Group: The sulfonyl group (-SO2-) is a strong hydrogen bond acceptor and can participate in crucial dipole-dipole interactions. Its non-ionizable and metabolically stable nature makes it an attractive feature in drug design. In related sulfonamide derivatives, this group is fundamental to their binding affinity. nih.gov

Propyl Chain: The n-propyl group provides a lipophilic component that can interact with hydrophobic pockets in a target protein. Variations in the length and branching of this alkyl chain would be a key area for SAR exploration to optimize hydrophobic interactions and fine-tune potency and selectivity.

An NMR-based fragment screen on a related biphenyl (B1667301) sulfonamide core, for instance, successfully identified initial fragments that were later elaborated into potent inhibitors. nih.gov A similar approach could identify fragments that bind to a target of interest for this compound analogues, confirming the importance of these primary motifs.

Once initial fragments are identified and their binding modes are confirmed, typically through biophysical methods like X-ray crystallography or NMR spectroscopy, they are optimized using several strategies. nih.govresearchgate.net

Fragment Growing: This strategy involves extending a single fragment hit by adding chemical functionalities to explore adjacent regions of the protein's binding site. frontiersin.orgcresset-group.com For an analogue of this compound, this could involve extending the propyl chain or adding substituents to the phenyl ring to pick up additional interactions and increase potency.

Fragment Linking: If two different fragments are found to bind in adjacent pockets of the target protein, they can be connected via a chemical linker. nih.govresearchgate.net The design of the linker is critical to maintain the optimal binding orientation of each fragment. frontiersin.org For example, if a benzoic acid fragment and a separate propylsulfonyl-containing fragment were identified in nearby sites, they could be linked to create a single, more potent molecule. Studies on other chemotypes have shown that linking fragments can lead to a significant, sometimes superadditive, increase in binding affinity. nih.gov

The table below illustrates hypothetical examples of how fragment growing could be applied to a core benzoic acid fragment to explore SAR.

| Compound | Modification Strategy | Rationale | Potential Interaction |

| Benzoic Acid | Core Fragment | Initial hit | Ionic/H-bond with target |

| 4-Methylbenzoic Acid | Fragment Growing (Small alkyl) | Explore small hydrophobic pocket | van der Waals forces |

| 4-(Trifluoromethyl)benzoic acid | Fragment Growing (Electron-withdrawing) | Alter electronic properties | Dipole-dipole interactions |

| 4-(Propoxy)benzoic acid | Fragment Growing (Linker variation) | Increase lipophilicity and flexibility | Hydrophobic interactions |

Computational Approaches to SAR Exploration

Computational chemistry has revolutionized drug discovery by enabling the rapid evaluation and prediction of molecular properties, thereby guiding the synthesis of more promising compounds. nih.govnih.gov

Machine learning (ML) and other artificial intelligence (AI) models are increasingly used to build predictive quantitative structure-activity relationship (QSAR) models. nih.gov These models learn from existing data to establish correlations between structural features and biological activity.

For a series of this compound analogues, an ML model could be trained on a dataset of synthesized compounds and their measured biological activities. The model would use molecular descriptors (e.g., electronic properties, size, shape, lipophilicity) to predict the activity of new, unsynthesized analogues. This allows chemists to prioritize the synthesis of compounds that are predicted to be most active. For instance, ML models have been successfully used to predict the adsorption of sulfonamide antibiotics, a structurally related class, demonstrating the applicability of these methods. nih.gov Research on other benzoic acid derivatives has also utilized ML-based QSAR to correlate structural features with properties like anti-sickling activity. iomcworld.comresearchgate.net

The following table shows a simplified, illustrative example of descriptors that could be used in an ML model for a series of benzoic acid derivatives.

| Analogue | Modification | LogP (Lipophilicity) | pKa (Acidity) | Predicted Activity (Hypothetical) |

| 4-(Methylsulfonyl)benzoic acid | -CH3 | 1.2 | 3.5 | Moderate |

| 4-(Ethylsulfonyl)benzoic acid | -CH2CH3 | 1.7 | 3.6 | High |

| 4-(Propylsulfonyl)benzoic acid | -(CH2)2CH3 | 2.2 | 3.6 | Very High |

| 4-(Isopropylsulfonyl)benzoic acid | -CH(CH3)2 | 2.1 | 3.7 | Moderate-High |

The concept of "chemical space" refers to the vast number of possible molecules that could be created. Automated and computational tools are essential for navigating this space to find novel and effective compounds. drugtargetreview.com Generative chemistry models, a form of AI, can design new molecules from scratch that are optimized for specific properties. nih.govrsc.org

Starting with the this compound scaffold, an automated workflow could generate thousands of virtual derivatives by systematically modifying different parts of the molecule (e.g., altering the alkyl chain, adding various substituents to the benzene ring). researchgate.netnih.govchemrxiv.org These virtual libraries can then be rapidly screened in silico using docking simulations and ML-based activity predictions to identify the most promising candidates for synthesis and testing. This approach accelerates the design-make-test-analyze cycle, allowing for a more efficient exploration of the SAR landscape than traditional methods alone. drugtargetreview.com This combination of automated synthesis, high-throughput screening, and AI is poised to revolutionize the discovery of new medicines. drugtargetreview.com

Analytical Method Development for Research and Characterization of 4 Propane 1 Sulfonyl Benzoic Acid

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a premier technique for the analysis of non-volatile and thermally sensitive compounds like 4-(propane-1-sulfonyl)benzoic acid. Its high sensitivity, reproducibility, and accuracy make it ideal for both qualitative and quantitative assessments vcu.edu.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode used for the analysis of moderately polar to non-polar compounds. In RP-HPLC, a non-polar stationary phase is paired with a polar mobile phase, allowing for separation based on the hydrophobicity of the analytes vcu.edu. For this compound, a C18 column is a suitable choice for the stationary phase due to its hydrophobic nature and versatility vcu.edumjcce.org.mkuoa.gr.

The mobile phase composition is critical for achieving optimal separation. A typical mobile phase for analyzing benzoic acid derivatives consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol uoa.grupb.roekb.eg. Acidifying the mobile phase, often with phosphoric acid or trifluoroacetic acid (TFA), is crucial to suppress the ionization of the carboxylic acid group, ensuring a single, non-ionized form of the analyte, which results in better peak shape and retention mjcce.org.mksigmaaldrich.com. Detection is commonly performed using a UV detector, as the benzene (B151609) ring in the molecule absorbs UV light effectively, typically in the range of 220-254 nm mjcce.org.mksigmaaldrich.comresearchgate.net.

A hypothetical, optimized RP-HPLC method for the purity and quantitation of this compound is presented below.

Table 1: Example RP-HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm sigmaaldrich.com |

| Mobile Phase | A: 0.01 M Monopotassium Phosphate (pH adjusted to 2.5 with phosphoric acid) researchgate.net B: Acetonitrile |

| Elution | Isocratic (e.g., 70:30 A:B) or Gradient ekb.egsigmaaldrich.com |

| Flow Rate | 1.0 mL/min mjcce.org.mkupb.rosigmaaldrich.com |

| Column Temperature | 30 °C sigmaaldrich.com |

| Detector | UV at 230 nm uoa.gr |

| Injection Volume | 10 µL sigmaaldrich.comscispace.com |

This configuration allows for the separation of this compound from its potential process-related impurities and degradation products. Quantification is achieved by comparing the peak area of the analyte to that of a standard of known concentration scispace.comcore.ac.uk.

While this compound itself is not a chiral molecule, its derivatives or analogues used in pharmaceutical development could be. The enantiomeric purity of chiral drugs is a critical quality attribute, as enantiomers can have different pharmacological and toxicological profiles researchgate.net. Chiral HPLC is the benchmark for separating enantiomers, utilizing a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times researchgate.net.

For sulfonyl-containing compounds, polysaccharide-based CSPs (e.g., Chiralpak®) and protein-based CSPs (e.g., AGP) have proven effective mdpi.comnih.gov. The separation is typically accomplished under reversed-phase conditions nih.gov. The choice of mobile phase, often a mix of buffer and organic solvent, and its pH are critical for achieving resolution mdpi.comnih.gov.

Table 2: General Chiral HPLC Method Parameters for Sulfonyl Analogues

| Parameter | Condition |

|---|---|

| Column | Chiralpak ID-3 or Crownpak CR(+) nih.govnih.gov |

| Mobile Phase | Acetonitrile/Phosphate Buffer (pH 6.0) or Perchloric Acid Buffer (pH 1.0) mdpi.comnih.gov |

| Flow Rate | 0.5 - 1.0 mL/min nih.gov |

| Column Temperature | 25 - 35 °C nih.gov |

| Detector | UV at 226 nm nih.gov |

This approach would allow for the accurate determination of the enantiomeric excess (ee) of a chiral analogue of this compound, ensuring its stereochemical purity nih.gov.

Validation of the analytical method is required to ensure its reliability, accuracy, and precision for its intended purpose. Key validation parameters are defined by guidelines from the International Conference on Harmonisation (ICH).

Linearity : This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte. It is assessed by analyzing a series of standards across a specified range. A correlation coefficient (R²) value greater than 0.999 is typically considered evidence of good linearity researchgate.net.

Precision : Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Repeatability (intra-day precision) and intermediate precision (inter-day precision) are evaluated, with RSD values typically expected to be below 2% ekb.egcore.ac.uk.

Accuracy : Accuracy reflects the closeness of the test results to the true value. It is determined by recovery studies, where a known amount of analyte is spiked into a sample matrix. The recovery is calculated as the percentage of the measured amount versus the added amount, with acceptance criteria often set between 98% and 102% core.ac.ukresearchgate.net.

Table 3: Typical HPLC Method Validation Parameters for an Organic Acid

| Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Linearity (R²) | ≥ 0.999 researchgate.net | 0.9998 scispace.com |

| Precision (RSD%) | ≤ 2.0% core.ac.uk | 0.4% - 2.3% core.ac.uk |

| Accuracy (Recovery %) | 98.0 - 102.0% | 98.3% - 103% mjcce.org.mk |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 researchgate.net | 0.03 µg/mL core.ac.uk |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 researchgate.net | 0.10 µg/mL core.ac.uk |

Gas Chromatography (GC) Methodologies

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, direct GC analysis of this compound is challenging due to the high polarity and low volatility imparted by the carboxylic acid and sulfonyl functional groups colostate.edu. These groups can lead to poor peak shapes and irreversible adsorption onto the GC column colostate.eduresearchgate.net. Therefore, derivatization is typically required to convert the analyte into a more volatile and less polar form.

Derivatization involves chemically modifying the analyte to improve its chromatographic properties libretexts.org. For carboxylic acids like this compound, the primary goal is to replace the active hydrogen of the carboxyl group libretexts.orgweber.hu.

Alkylation (Esterification) : This is a common technique where the carboxylic acid is converted into an ester, which is more volatile and stable libretexts.org. Methyl esters are frequently prepared using reagents like diazomethane or by reacting the acid with methanol in the presence of an acid catalyst colostate.eduweber.hu. Another approach involves using reagents like pentafluorobenzyl bromide (PFB-Br) to form PFB esters, which are highly responsive to an electron-capture detector (ECD), enhancing sensitivity nih.gov.

Silylation : This technique replaces the acidic proton with a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used sigmaaldrich.com. The resulting TMS esters are significantly more volatile and less polar, making them suitable for GC analysis colostate.edunih.gov. The ease of silylation generally follows the order: alcohols > phenols > carboxylic acids > amines sigmaaldrich.com.

Table 4: Common Derivatization Reagents for Carboxylic Acids in GC Analysis

| Technique | Reagent | Derivative Formed | Advantages |

|---|---|---|---|

| Alkylation | Diazomethane weber.hu | Methyl Ester | Quantitative and rapid reaction weber.hu |

| Alkylation | Pentafluorobenzyl Bromide (PFB-Br) nih.gov | PFB Ester | High sensitivity with ECD libretexts.org |

| Silylation | BSTFA, often with TMCS as a catalyst sigmaaldrich.com | Trimethylsilyl (TMS) Ester | Forms volatile and stable derivatives colostate.edunih.gov |

After derivatization, the sample can be analyzed on a standard non-polar or medium-polarity capillary column, such as a DB-5 or HP-5, coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) scholarsresearchlibrary.com.

During the synthesis and purification of this compound, organic solvents are often used. Residual amounts of these solvents must be controlled as they are considered volatile organic impurities (OVIs). Headspace Gas Chromatography (HS-GC) is the standard technique for this analysis, as specified by pharmacopeias like the USP <467> americanlaboratory.combutterworth-labs.co.ukthermofisher.com.

In this method, the solid sample is dissolved in a high-boiling-point solvent (e.g., dimethyl sulfoxide (B87167) or water) in a sealed vial and heated thermofisher.com. This causes the volatile impurities to partition into the gas phase (the headspace) above the liquid. A sample of this headspace gas is then automatically injected into the GC system for analysis americanlaboratory.com. This technique prevents the non-volatile drug substance from contaminating the GC system americanlaboratory.com. A Flame Ionization Detector (FID) is typically used for quantification americanlaboratory.comthermofisher.com. The method ensures that the levels of residual solvents in the final product are below the safety limits established by regulatory guidelines like ICH Q3C americanlaboratory.combutterworth-labs.co.uk.

Hyphenated Techniques for Comprehensive Analysis

The comprehensive analysis and characterization of this compound necessitate the use of hyphenated analytical techniques. These methods combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, providing high sensitivity and specificity.

LC-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of non-volatile compounds like this compound in complex matrices. The combination of liquid chromatography's separation capabilities with the high selectivity and sensitivity of tandem mass spectrometry makes it ideal for identifying and quantifying the analyte, even at trace levels. researchgate.net

Chromatographic Separation: The separation is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly employed for the separation of aromatic acids. researchgate.netresearchgate.net The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. researchgate.netnih.gov To ensure the ionization of the carboxylic and sulfonic acid groups, the pH of the aqueous phase is often adjusted using volatile buffers like ammonium formate or ammonium acetate, which are compatible with mass spectrometry. researchgate.netnih.govshimadzu.com Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to achieve optimal separation of components in a complex mixture. researchgate.net

Ionization and Mass Analysis: Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, typically operated in the negative ion mode. acs.orgkoreascience.kr In this mode, this compound readily deprotonates to form the precursor ion [M-H]⁻.

Tandem mass spectrometry (MS/MS) is used for selective and sensitive detection. In this setup, the precursor ion is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. researchgate.net For aromatic sulfonates, a characteristic fragmentation involves the SO₃⁻• radical ion. acs.org For the benzoic acid moiety, a common fragmentation pathway is the loss of the carboxyl group as CO₂. koreascience.kr By monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM), high specificity and quantitative accuracy can be achieved, minimizing interference from the sample matrix. shimadzu.comkoreascience.kr

Table 1: Illustrative LC-MS/MS Parameters for Analysis of Aromatic Sulfonic Acids

| Parameter | Condition |

| Chromatography | Reversed-Phase HPLC researchgate.net |

| Column | C18 (e.g., 2.0 mm I.D., 100 mm length, 2.2 µm particle size) shimadzu.com |

| Mobile Phase A | 5-50 mM Ammonium Formate or Acetate in Water nih.govshimadzu.com |

| Mobile Phase B | Acetonitrile or Methanol researchgate.netresearchgate.net |

| Flow Rate | 0.2 - 0.5 mL/min shimadzu.com |

| Column Temperature | 40 °C shimadzu.com |

| Ionization Mode | Electrospray Ionization (ESI), Negative acs.orgkoreascience.kr |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) shimadzu.com |

| Precursor Ion [M-H]⁻ | m/z corresponding to deprotonated this compound |

| Potential Product Ions | Fragments corresponding to [M-H-SO₂]⁻, [SO₃]⁻•, or [M-H-CO₂]⁻ acs.orgkoreascience.kr |

GC-Mass Spectrometry (GC-MS) for Volatile and Derivatized Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds. scholarsresearchlibrary.com However, this compound is a non-volatile compound due to the presence of polar carboxylic and sulfonic acid functional groups. Therefore, a chemical derivatization step is required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. mdpi.comosti.gov

Derivatization: Derivatization aims to replace the active hydrogens in the carboxylic and sulfonic acid groups with nonpolar functional groups. gcms.cz This process reduces the polarity of the molecule, decreases hydrogen bonding, and increases its volatility. tcichemicals.com

Silylation: This is a common derivatization method where active hydrogens are replaced by a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to derivatize both the carboxylic acid and the hydroxyl group of the sulfonic acid, forming a volatile TMS-ester and TMS-sulfonate. tcichemicals.com

Alkylation/Esterification: This involves converting the acidic protons into alkyl esters. For the carboxylic acid group, this creates a methyl ester, for instance. For the sulfonic acid group, reagents like trimethylanilinium hydroxide (TMAH) can form N-methyl esters. gcms.cz Trimethyloxonium tetrafluoroborate has also been effectively used for the methylation of sulfonic acids. osti.gov

The choice of derivatization reagent depends on the specific requirements of the analysis, including the presence of other functional groups and potential interferences. gcms.cz

GC-MS Analysis: Once derivatized, the sample is injected into the GC system. The volatile derivative of this compound is separated from other components in the mixture based on its boiling point and interaction with the stationary phase of the GC column, which is typically a low-polarity column like a 5%-phenyl-95%-dimethylpolysiloxane capillary column. hmdb.ca